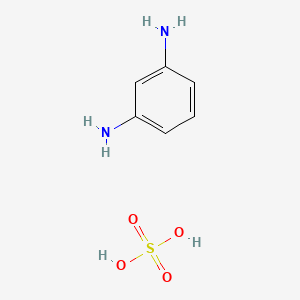

1,3-Phenylenediamine sulfate

Description

Properties

IUPAC Name |

benzene-1,3-diamine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYDHGRKFMULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060251 |

Source

|

| Record name | 1,3-Benzenediamine, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-70-8 |

Source

|

| Record name | 1,3-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CFS23KOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of 1,3-Phenylenediamine sulfate for laboratory use

An In-Depth Technical Guide to 1,3-Phenylenediamine Sulfate: Properties and Laboratory Applications

Introduction: Unveiling a Versatile Reagent

This compound (CAS No. 541-70-8), also known as m-phenylenediamine sulfate, is the sulfate salt of 1,3-diaminobenzene.[1] While the parent amine, 1,3-phenylenediamine, is a foundational block in the synthesis of polymers and dyes, the sulfate salt offers distinct advantages for laboratory applications, primarily enhanced stability and water solubility.[2][3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in an analytical and research context, moving beyond its common use in cosmetics.[4] We will explore the causality behind its function as an analytical reagent and provide actionable protocols for its use.

Core Physicochemical Characteristics

The utility of this compound in a laboratory setting is dictated by its specific chemical and physical properties. The addition of sulfuric acid to the diamine base not only alters its solubility but also its handling characteristics and reactivity. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 541-70-8 | [1][3] |

| Molecular Formula | C₆H₈N₂·H₂SO₄ | |

| Molecular Weight | 206.22 g/mol | [1] |

| Appearance | White to light yellow or purple powder/crystals | [3] |

| Solubility | Soluble in water | [2][3] |

| Purity | Typically >98.0% (by HPLC) | |

| Boiling Point (of free base) | 282-284 °C | [5] |

| Melting Point (of free base) | 63-64 °C |

Note: Boiling and melting points are often cited for the free base, 1,3-phenylenediamine, as the sulfate salt may decompose at high temperatures.

The two amine groups on the benzene ring are the primary sites of reactivity. Their nucleophilicity allows for a range of chemical reactions, while their susceptibility to oxidation is a key feature exploited in many of its analytical applications. The sulfate salt form helps to protect the amines from atmospheric oxidation, contributing to a longer shelf-life compared to the free base, which can darken upon exposure to air.[6]

Synthesis Pathway: From Benzene to Stable Salt

The production of this compound is a multi-step process that begins with a common aromatic hydrocarbon. The causality of this pathway is rooted in fundamental organic chemistry reactions designed to introduce functional groups onto the benzene ring in the correct orientation. The final step involves salt formation to enhance the compound's stability and suitability for aqueous applications.

The general synthesis workflow is as follows:

-

Nitration: Benzene is first subjected to double nitration using a mixture of nitric acid and sulfuric acid. The first nitro group deactivates the ring, requiring harsh conditions for the second nitration. The deactivating nature of the nitro group directs the second substitution to the meta position, yielding 1,3-dinitrobenzene.

-

Reduction: The 1,3-dinitrobenzene is then reduced to 1,3-phenylenediamine. A common laboratory-scale method for this reduction involves using iron turnings in the presence of an acid, such as hydrochloric acid.[5]

-

Salt Formation: The resulting 1,3-phenylenediamine is dissolved and carefully reacted with sulfuric acid. This acid-base reaction forms the stable this compound salt, which can then be isolated as a crystalline solid.[4]

References

A Spectroscopic Guide to 1,3-Phenylenediamine Sulfate for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-Phenylenediamine Sulfate (m-phenylenediamine sulfate), a key intermediate in various industrial applications, including the synthesis of polymers, dyes, and pharmaceuticals. This document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound. The focus is on the causality behind experimental choices and the interpretation of spectral data, grounded in established scientific principles.

Introduction

1,3-Phenylenediamine, in its sulfate salt form, presents unique spectroscopic characteristics due to the protonation of its amino groups by sulfuric acid. This protonation significantly influences the electronic environment of the aromatic ring and the vibrational modes of the molecule. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. While direct, comprehensive spectral datasets for the sulfate salt are not always readily available in public databases, this guide synthesizes data from its free base (m-phenylenediamine) and established principles of spectroscopic shifts upon salt formation to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The formation of the sulfate salt from the free base, 1,3-phenylenediamine, induces significant changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei, primarily due to the deshielding effect of the positively charged ammonium (-NH₃⁺) groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the protons of the ammonium groups. The protonation of the amino groups leads to a downfield shift of the aromatic proton signals compared to the free base, a consequence of the electron-withdrawing nature of the -NH₃⁺ groups. The protons on the nitrogen atoms will also appear as a broad signal at a downfield chemical shift, and their exchange with residual water in the solvent can influence the signal's shape and intensity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.8 | t | ~2.0 |

| H-4/H-6 | ~7.2 - 7.5 | dd | ~8.0, 2.0 |

| H-5 | ~7.0 - 7.3 | t | ~8.0 |

| -NH₃⁺ | ~8.0 - 10.0 | br s | - |

Note: These are predicted values and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring in this compound will also experience a downfield shift upon protonation of the amino groups. The carbons directly attached to the ammonium groups (C1 and C3) will be most affected. The symmetry of the molecule will result in four distinct signals for the six aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1/C-3 | ~135 - 140 |

| C-2 | ~115 - 120 |

| C-4/C-6 | ~120 - 125 |

| C-5 | ~110 - 115 |

Note: These are predicted values and may vary based on solvent and concentration.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of π electrons in the aromatic system to higher energy orbitals (π → π* transitions). The protonation of the amino groups to form ammonium ions alters the electronic structure of the benzene ring, which in turn affects the wavelengths of maximum absorption (λ_max).

For m-phenylenediamine, absorption maxima are typically observed around 198 nm, 236 nm, and 284 nm. [1][2]In an acidic environment, which mimics the condition of the sulfate salt in solution, these absorption maxima may undergo a hypsochromic (blue) or bathochromic (red) shift depending on the nature of the electronic transitions. The spectra are also sensitive to the solvent used. [3] Table 4: UV-Vis Absorption Maxima for m-Phenylenediamine in an Acidic Mobile Phase

| Wavelength (λ_max, nm) | Electronic Transition |

| 198 | π → π |

| 236 | π → π |

| 284 | π → π* |

Source: SIELC Technologies [1][2][3]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or an acidic buffer). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the solvent to be used as a blank and place it in the reference beam path.

-

Data Acquisition: Fill a matched cuvette with the sample solution and place it in the sample beam path. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the spectrum.

Caption: General workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that provides a wealth of structural and electronic information. While direct spectral data for the sulfate salt can be elusive, a thorough understanding of the spectroscopic properties of the parent m-phenylenediamine, combined with the predictable effects of protonation, allows for a comprehensive analysis. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize NMR, IR, and UV-Vis spectroscopy in their work with this important chemical compound.

References

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

SIELC Technologies. m-Phenylenediamine. [Link]

-

SIELC Technologies. UV-Vis Spectrum of m-Phenylenediamine. [Link]

-

Wikipedia. Amine. [Link]

-

PubMed. Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. [Link]

-

DiVA. Electronic Structure Changes of an Aromatic Amine Photoacid along the Förster Cycle. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

SIELC Technologies. UV-Vis Spectrum of m-Phenylenediamine. [Link]

-

PubChem. m-Phenylenediamine. [Link]

-

ResearchGate. 1 H NMR spectra of (a) PPD and (b) 1. [Link]

-

Wikipedia. m-Phenylenediamine. [Link]

-

ResearchGate. FTIR spectrum of PPD. [Link]

Sources

A Comprehensive Technical Guide to 3-Aminophenol (CAS 541-70-8): Properties, Hazards, and Laboratory Safety Protocols

This guide provides an in-depth analysis of 3-aminophenol (CAS 541-70-8), a crucial intermediate in various industrial and research applications. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical and physical properties, a thorough assessment of its hazards, and robust, field-proven protocols for safe laboratory handling. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity.

Introduction to 3-Aminophenol: A Versatile Chemical Intermediate

3-Aminophenol, also known as m-aminophenol or 3-hydroxyaniline, is an aromatic organic compound containing both an amino (-NH2) and a hydroxyl (-OH) group on a benzene ring.[1][2] This bifunctional nature makes it a highly versatile and reactive building block in organic synthesis.[2] In a laboratory setting, it typically appears as a white to off-white crystalline solid that may darken upon exposure to air and light.[3][4][5]

Its primary applications are found in the synthesis of a wide range of compounds, including:

-

Pharmaceuticals: It is a key precursor for p-aminosalicylic acid (PAS), a bacteriostatic drug used in the treatment of tuberculosis.[2][6] It is also used in the development of other therapeutic agents and fungicides.[6][7]

-

Dyes and Pigments: 3-Aminophenol is an essential intermediate in the production of hair dyes and fluorescent dyes, such as rhodamine B.[1][4]

-

Polymers: It is utilized in the modification of polymers to enhance their properties and as a stabilizer for chlorine-containing thermoplastics.[1][7]

Given its widespread use and inherent reactivity, a comprehensive understanding of its properties and hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical Properties of 3-Aminophenol

A precise understanding of a chemical's physical and chemical properties is the foundation of its safe and effective use. The following table summarizes the key physicochemical data for 3-aminophenol.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [3][4][8] |

| Molecular Weight | 109.13 g/mol | [3][9] |

| Appearance | White to off-white crystalline solid/flakes | [3][4][5] |

| Melting Point | 120-124 °C | [9] |

| Boiling Point | 164 °C at 11 mmHg | [9] |

| Solubility | Soluble in water (35 g/L at 20 °C), alcohol, and ether.[5][9][10] | [5][9][10] |

| pKa | 4.37 (amino group), 9.82 (hydroxyl group) | [1][9] |

| Vapor Pressure | Negligible | [10] |

| Density | ~1.2 g/cm³ | [1] |

These properties dictate the appropriate storage, handling, and disposal procedures. For instance, its solid form at room temperature reduces the risk of inhalation compared to a volatile liquid, but its dust can be hazardous if aerosolized. Its solubility in water has implications for both aqueous reactions and environmental contamination in case of a spill.

Hazard Analysis and GHS Classification

3-Aminophenol is classified as a hazardous substance and requires careful handling.[10][11] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life | |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Human Health Hazards

-

Acute Toxicity: 3-Aminophenol is harmful if ingested or inhaled.[9][11][12] Animal studies have shown moderate acute toxicity with oral LD50 values in rats reported between 812 and 1000 mg/kg. Inhalation of dust can cause respiratory irritation.[13] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[12] In severe cases, it can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, resulting in symptoms like cyanosis, headache, and dizziness.[5]

-

Eye and Skin Irritation: Direct contact can cause serious eye irritation.[14] While not generally considered a primary skin irritant, prolonged or repeated contact may lead to skin redness, swelling, and sensitization in predisposed individuals.[10]

-

Chronic Health Effects: There is limited evidence to suggest that long-term occupational exposure may have cumulative health effects.[10] It may also cause damage to organs through prolonged or repeated exposure.[15][16]

Environmental Hazards

3-Aminophenol is toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[9][11][12] Therefore, it is imperative to prevent its release into drains, waterways, and the soil.[11][12]

Physicochemical Hazards

While not highly flammable, 3-aminophenol is a combustible solid.[10][17] A significant hazard arises from the potential for dust explosions when fine particles are suspended in the air in the presence of an ignition source.[10][18] It is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, with which it can react violently.[3][10][18]

Standard Operating Procedures for Laboratory Use

The following protocols are designed to mitigate the risks associated with handling 3-aminophenol. Adherence to these procedures is mandatory for all personnel working with this chemical.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-

Ventilation: Always handle 3-aminophenol in a well-ventilated area.[9][12] A certified chemical fume hood is required for any procedure that may generate dust or vapors, such as weighing, transferring, or heating the substance.

-

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table outlines the minimum requirements.

| Body Part | Required PPE | Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield.[12][18] | To prevent eye contact with dust or splashes, which can cause serious irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat is mandatory.[10][11] | To prevent skin contact, irritation, and potential absorption. |

| Respiratory | A NIOSH-approved respirator with a particulate filter is required if working outside a fume hood or if dust generation is unavoidable.[3][12] | To prevent inhalation of harmful dust. |

Safe Handling and Storage Protocol

Causality: The objective of this protocol is to prevent accidental exposure, contamination, and degradation of the chemical.

Workflow Diagram: Safe Handling of 3-Aminophenol

Sources

- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. hopemaxchem.com [hopemaxchem.com]

- 8. Phenol, 3-amino- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 3-Aminophenol | 591-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. 3-Aminophenol | 591-27-5 [amp.chemicalbook.com]

- 18. carlroth.com [carlroth.com]

Introduction: A Cornerstone of the Synthetic Dye Revolution

An In-Depth Technical Guide to the Early Studies and Discovery of 1,3-Diaminobenzene Sulfate

In the landscape of 19th-century organic chemistry, few discoveries had as immediate and vibrant an impact as those in the realm of aromatic compounds. Central to this revolution was the development of synthetic dyes, which transformed industries and brought a kaleidoscope of new colors to the world. 1,3-Diaminobenzene, also known as m-phenylenediamine, emerged as a critical intermediate in this new chemistry.[1][2] While a valuable compound in its own right, its utility was significantly enhanced through its conversion to 1,3-Diaminobenzene sulfate.

This technical guide delves into the early studies and discovery of this pivotal compound. We will explore the foundational synthesis of the free base, the rationale and method for preparing its sulfate salt, and its immediate application in the nascent synthetic dye industry, which was largely driven by the groundbreaking work on diazo chemistry. The narrative follows the logical progression from raw material to functional product, explaining the causality behind the experimental choices of pioneering chemists.

Chapter 1: The Genesis of a Dye Intermediate: Synthesizing 1,3-Diaminobenzene

The journey to 1,3-Diaminobenzene sulfate begins with the synthesis of its precursor, the free amine 1,3-Diaminobenzene. The primary route established in the 19th century involved a two-step process starting from the readily available aromatic hydrocarbon, benzene.[3]

The Gateway Reaction: Dinitration of Benzene

The first crucial step is the dinitration of benzene to produce 1,3-dinitrobenzene. This electrophilic aromatic substitution reaction utilizes a potent combination of concentrated nitric acid and sulfuric acid, known as "mixed acid."

-

Causality of Experimental Choice: The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. The first nitration to nitrobenzene is relatively straightforward. Introducing a second nitro group is more challenging because the first group is strongly deactivating and a meta-director. Therefore, forcing conditions, such as higher temperatures (around 100-125°C), are required to overcome this deactivation and favor the formation of the meta-isomer, 1,3-dinitrobenzene.[3] While ortho- and para-isomers are also formed as impurities, the meta-isomer is the major product under these conditions.[4]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Phenylenediamine Sulfate

This guide provides a comprehensive technical overview of 1,3-phenylenediamine sulfate, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the nuanced details of its molecular architecture, the nature of its chemical bonds, and the analytical methodologies used for its characterization. By synthesizing crystallographic data, spectroscopic analyses, and computational insights, this guide aims to provide a holistic understanding of the structure-property relationships that govern the functionality of this important chemical entity.

Introduction: The Significance of this compound

This compound, also known as m-phenylenediamine sulfate, is the salt formed from the aromatic diamine 1,3-phenylenediamine and sulfuric acid.[1] While the parent amine is a colorless solid that can darken upon exposure to air, the sulfate salt is typically a more stable, white to light-yellow crystalline solid.[1] Its primary utility lies as a key intermediate in the synthesis of various organic molecules, most notably as a coupler in permanent oxidative hair dyes.[2][3] In this application, it reacts with a primary intermediate, such as p-phenylenediamine, in the presence of an oxidizing agent to form stable, colored polymeric structures within the hair shaft. Understanding the molecular structure and bonding of this compound is paramount to controlling the kinetics and outcomes of these polymerization reactions, as well as for the rational design of new molecules with tailored properties for pharmaceutical and materials science applications.

Molecular Geometry and Solid-State Architecture

The three-dimensional arrangement of atoms and the packing of molecules in the crystalline state are fundamental to the physical and chemical properties of this compound. In the solid state, the compound exists as an ionic salt, with the phenylenediamine moiety being protonated at both amino groups to form the 1,3-phenylenediaminium dication, which is then ionically bonded to two sulfate anions.

Crystallographic Insights

The crystal lattice is stabilized by an extensive network of hydrogen bonds. The ammonium groups of the 1,3-phenylenediaminium dication act as hydrogen bond donors, while the oxygen atoms of the sulfate anions serve as hydrogen bond acceptors. This intricate network of hydrogen bonds dictates the packing of the ions in the crystal, influencing properties such as solubility, melting point, and stability.

Table 1: Predicted Crystallographic Parameters for 1,3-Phenylenediaminium Dication

| Parameter | Predicted Value | Rationale |

| C-C (aromatic) bond length | ~1.39 Å | Typical for a benzene ring. |

| C-N bond length | ~1.47 Å | Standard for a C-N single bond in an ammonium salt. |

| C-C-C bond angle | ~120° | Consistent with sp² hybridization of the benzene ring carbons. |

| H-N-H bond angle | ~109.5° | Tetrahedral geometry of the ammonium groups. |

Note: These are predicted values based on known crystal structures of similar compounds and may vary slightly in the actual crystal structure of this compound.

Sources

A Comprehensive Technical Guide to the Thermal Decomposition of 1,3-Phenylenediamine Sulfate

Abstract

1,3-Phenylenediamine sulfate, a key intermediate in various industrial syntheses, presents a unique profile in terms of thermal stability and decomposition. This guide provides an in-depth technical exploration of its thermal degradation, offering a framework for researchers, scientists, and drug development professionals. While specific literature on the thermal decomposition of this salt is limited, this paper synthesizes information from related compounds and established analytical principles to propose a likely decomposition pathway and a comprehensive experimental protocol for its elucidation. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

Introduction to this compound

This compound is the sulfate salt of 1,3-phenylenediamine, an aromatic amine. It typically appears as a white to light yellow or purple powder or crystal.[1] This compound serves as an intermediate in organic synthesis and is soluble in water.[1] Due to its aromatic amine structure, it and its parent compound are used in the manufacturing of dyes, polymers, and hair dyes.[2][3]

Table 1: Physicochemical Properties of 1,3-Phenylenediamine and its Sulfate Salt

| Property | 1,3-Phenylenediamine | This compound |

| CAS Number | 108-45-2 | 541-70-8[1] |

| Molecular Formula | C₆H₈N₂ | C₆H₁₀N₂O₄S[1] |

| Molecular Weight | 108.14 g/mol | 206.22 g/mol [1] |

| Appearance | White crystalline solid, turns red on exposure to air[2][4] | White to light yellow to purple powder to crystal[1] |

| Melting Point | 63-64 °C | Not available |

| Boiling Point | 283-284 °C | 283.2°C at 760 mmHg[1] |

| Solubility | 350 g/L in water | Soluble in water[1] |

Postulated Thermal Decomposition Pathway

Based on the thermal behavior of similar aromatic amines and sulfate salts, a multi-stage decomposition is anticipated for this compound. The decomposition is likely to initiate with the loss of sulfuric acid, followed by the degradation of the resulting 1,3-phenylenediamine.

The primary hazardous decomposition products expected include oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[5] For the free base, m-phenylenediamine, poisonous gases, including nitrogen oxides, are produced in a fire.[2]

A hypothetical decomposition pathway can be proposed as follows:

-

Initial Stage: Desulfation, where the sulfate group is removed. This may occur through the release of sulfuric acid (H₂SO₄) or its decomposition products, sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

-

Intermediate Stage: Decomposition of the 1,3-phenylenediamine moiety. This is likely to involve the cleavage of the aromatic ring and the release of smaller nitrogen-containing compounds.

-

Final Stage: Further fragmentation and oxidation of the organic residues, leading to the formation of simple gaseous products like CO, CO₂, and NOx.

Recommended Experimental Protocol for Elucidation of Thermal Decomposition

To rigorously characterize the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. This integrated approach ensures a comprehensive understanding of the decomposition process, from mass loss and energetic changes to the identification of evolved gases.

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass loss.

Protocol:

-

Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air) to distinguish between thermal and thermo-oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, phase transitions, and decomposition, and to quantify the associated enthalpy changes.[6][7]

Protocol:

-

Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

-

Conduct the experiment under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (melting, decomposition) and exothermic (crystallization, decomposition) peaks.

Evolved Gas Analysis (EGA) by TGA-MS and TGA-FTIR

Objective: To identify the gaseous products evolved during decomposition.[8][9][10]

Protocol:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) and a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

-

Perform a TGA experiment as described in section 3.1.

-

Simultaneously analyze the evolved gases by MS and FTIR.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.

-

Use the MS data to identify the molecular weight of the evolved species and the FTIR data to identify their functional groups.

Sources

- 1. chembk.com [chembk.com]

- 2. nj.gov [nj.gov]

- 3. Page loading... [guidechem.com]

- 4. M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | Occupational Safety and Health Administration [osha.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. FAMU NSF Programs [web1.eng.famu.fsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. setaramsolutions.com [setaramsolutions.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Diaminobenzene Sulfate

This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,3-diaminobenzene sulfate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of organic salts. This document moves beyond a simple recitation of methods to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible approach to characterizing this compound.

Introduction: The Significance of Structural Analysis

1,3-Diaminobenzene, also known as m-phenylenediamine, is a crucial intermediate in the synthesis of various polymers, dyes, and pharmaceuticals.[1] The formation of its sulfate salt enhances aqueous solubility and stability, properties that are highly advantageous in various applications, including drug formulation.[2][3] Understanding the precise three-dimensional arrangement of ions in the crystalline lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, reveals critical information about intermolecular interactions, such as hydrogen bonding, which governs the material's physicochemical properties, including dissolution rate and bioavailability.[4][5] This guide details the complete workflow, from material synthesis to the final structural analysis, providing a framework for obtaining high-quality crystallographic data for 1,3-diaminobenzene sulfate.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The quality of the crystal is often the rate-limiting step in crystallographic analysis.[4]

Synthesis of 1,3-Diaminobenzene Sulfate

The synthesis is a straightforward acid-base reaction. High-purity 1,3-diaminobenzene is reacted with sulfuric acid. The stoichiometry of this reaction can be controlled to produce the desired salt form. For the purpose of this guide, we will consider the formation of the benzene-1,3-diaminium sulfate salt, where the diamine is doubly protonated.

Reactants to Product Relationship

Caption: Synthesis of 1,3-diaminobenzene sulfate from its precursors.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1,3-diaminobenzene (1.0 eq) in a suitable solvent, such as ethanol or de-ionized water, with gentle heating.[6]

-

Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid (1.0 eq) dropwise to the stirred solution. An exothermic reaction will occur.

-

Precipitation: The 1,3-diaminobenzene sulfate salt will precipitate out of the solution as the reaction proceeds.

-

Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and dry under vacuum.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction requires careful control over the rate of crystallization. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

Common Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time. | Simple and effective for many soluble compounds. The slow decrease in solvent volume gradually increases the concentration, leading to supersaturation and crystal growth. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. | The solubility of most compounds decreases with temperature. Slow cooling prevents rapid precipitation and encourages the formation of fewer, larger crystals. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method allows for very fine control over the rate of supersaturation, often yielding high-quality crystals. |

Experimental Protocol: Crystallization by Slow Evaporation

-

Prepare a Saturated Solution: Prepare a saturated solution of synthesized 1,3-diaminobenzene sulfate in a suitable solvent (e.g., water or an alcohol-water mixture) by adding the solid to the solvent until a small amount of undissolved material remains. Gently heat the solution to dissolve all the solid.

-

Filter the Solution: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Set Up for Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This will allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[4] This process involves data collection, structure solution, and refinement.

Workflow for Crystal Structure Determination

Caption: The sequential process of determining a crystal structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A stream of cold nitrogen gas (typically around 100 K) is often used to cool the crystal, which minimizes thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated.[7]

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Structural Insights and Discussion

The crystal structure of a related compound, lithium m-phenylenediamine sulfate (Li₂(C₆H₁₀N₂)(SO₄)₂), provides a valuable reference for what to expect in the structure of 1,3-diaminobenzene sulfate.[6] In this known structure, the m-phenylenediamine molecule is protonated, forming a dication.

Expected Crystallographic Parameters

Based on the analysis of lithium m-phenylenediamine sulfate, the crystal system is likely to be of low symmetry, such as monoclinic.[6] The unit cell parameters will be specific to the exact crystalline form obtained.

Table 1: Crystallographic Data for Lithium m-phenylenediamine sulfate [6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.8689(6) |

| b (Å) | 6.6353(5) |

| c (Å) | 11.8322(10) |

| β (°) | 109.385(3) |

| Volume (ų) | 582.77(8) |

| Z | 2 |

Molecular Geometry and Intermolecular Interactions

The benzene ring of the 1,3-diaminobenzene dication is expected to be planar. The ammonium groups (-NH₃⁺) will be tetrahedral. The sulfate anion (SO₄²⁻) will exhibit a tetrahedral geometry.

The most significant feature of the crystal packing will be an extensive network of hydrogen bonds. The protonated amino groups are strong hydrogen bond donors, while the oxygen atoms of the sulfate anion are excellent hydrogen bond acceptors.[8] These N-H···O hydrogen bonds will be the primary force dictating the three-dimensional arrangement of the ions in the crystal lattice.

Visualization of Intermolecular Hydrogen Bonding

Caption: Hydrogen bonding between the cation and anion.

These interactions are crucial as they contribute significantly to the stability of the crystal lattice. The specific network of these hydrogen bonds will define the supramolecular architecture of the solid state.

Conclusion

The structural analysis of 1,3-diaminobenzene sulfate provides fundamental insights into its solid-state properties. This guide has outlined a systematic approach, from rational synthesis and controlled crystallization to the detailed analysis of the crystal structure by single-crystal X-ray diffraction. The expected extensive network of N-H···O hydrogen bonds between the benzene-1,3-diaminium dication and the sulfate anion is predicted to be the defining feature of its crystal packing. The protocols and insights provided herein serve as a robust framework for researchers to successfully elucidate and understand the crystal structure of this and related organic salts.

References

-

Deascal. (2024, October 15). M-Phenylenediamine Sulfate: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Bratož, S., & Hadži, D. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1189-1202. Retrieved from [Link]

-

Scribd. (n.d.). Hydrogen Bonding in Amines Explained. Retrieved from [Link]

-

Jones, W., & Galbraith, S. G. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 125-148). The Royal Society of Chemistry. Retrieved from [Link]

-

RMIT University. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences. Retrieved from [Link]

-

Hu, C., Florio, F., Chen, Y., Phelan, W. A., Siegler, M. A., Zhou, H., ... & Shi, J. (2021). Synthesis, crystal structure, and X-ray diffraction data of lithium m-phenylenediamine sulfate Li2(C6H10N2)(SO4)2. Powder Diffraction, 36(2), 94-98. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Farrugia, L. J. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. University of Glasgow. Retrieved from [Link]

-

Narvekar, K. D., & Srinivasan, B. R. (2020). Benzene-1,2-diaminium bis(4-methylbenzene-1-sulfonate). IUCrData, 5(1), x200100. Retrieved from [Link]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

-

Irsen, S. H., & Dronskowski, R. (2002). Synthesis and X-Ray Crystal Structure Determination of Thiotrithiazyl Iododichloride, S4N3ICl2. Zeitschrift für Naturforschung B, 57(12), 1439-1442. Retrieved from [Link]

- Lehn, J. M. (1995). Supramolecular chemistry: concepts and perspectives. VCH.

-

Ben Smida, A., Dhaouadi, Z., & Driss, A. (2014). Crystal structure of N,N-diethylbenzene-1,4-diaminium dinitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1191–o1192. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ammonium sulfate condition crystals. Retrieved from [Link]

-

Stack Exchange. (2021, May 1). What is the crystal structure of ammonium hydrogen sulfate? It's beautifully birefringent. Chemistry Stack Exchange. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Retrieved from [Link]

-

Yakubovich, O. V., Kiriukhina, G. V., Dimitrova, O. V., & Zayakina, N. V. (2019). Protonated Organic Diamines as Templates for Layered and Microporous Structures: Synthesis, Crystal Chemistry, and Structural Trends among the Compounds Formed in Aqueous Systems Transition Metal Halide or Nitrate–Diamine–Selenious Acid. Crystals, 9(12), 629. Retrieved from [Link]

-

PubChem. (n.d.). Ammonium Sulfate. Retrieved from [Link]

-

PubChem. (n.d.). benzene-1,4-diamine;terephthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of N,N-diethylbenzene-1,4-diaminium dinitrate. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure, and X-ray diffraction data of lithium m-phenylenediamine sulfate Li2(C6H10N2)(SO4)2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. books.rsc.org [books.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes & Protocols: The Role of Phenylenediamines in Advanced Microscopy Staining

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Isomers of Phenylenediamine in Microscopy

Phenylenediamine is an aromatic amine that exists in three isomeric forms: ortho (1,2-), meta (1,3-), and para (1,4-). While these isomers are structurally similar, their applications in microscopy are distinct and highly specific. This guide focuses on their roles in staining protocols, with a necessary clarification: the vast majority of established applications in high-resolution microscopy, particularly in fluorescence and specialized histology, utilize p-Phenylenediamine (PPD), the 1,4-isomer .

The user's query specified 1,3-Phenylenediamine sulfate (m-Phenylenediamine sulfate). While this isomer and its salts are used in industrial dye synthesis, its direct application in mainstream microscopy staining protocols is not well-documented in scientific literature. In contrast, PPD is a cornerstone reagent for two critical purposes: as a powerful antifade agent to protect fluorescent signals and as a specialized stain in histology and electron microscopy.

This document will therefore provide a comprehensive overview of the scientifically validated applications of p-Phenylenediamine (PPD) in microscopy, as this represents the most relevant, actionable, and trustworthy information for researchers in the field. We will also address the critical safety considerations applicable to all phenylenediamine isomers.

Part 1: p-Phenylenediamine (PPD) as a High-Efficacy Antifade Agent in Fluorescence Microscopy

The single greatest challenge in fluorescence microscopy is photobleaching—the irreversible photochemical destruction of a fluorophore. PPD is one of the most effective and widely used antifade reagents to combat this phenomenon.[1]

Mechanism of Action: Quenching the Photobleaching Cascade

Fluorophores in an excited state are highly susceptible to reacting with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. These ROS then attack and destroy other fluorophore molecules, leading to a rapid decay of the fluorescent signal. PPD acts as a potent free radical scavenger. By readily donating electrons, it neutralizes these ROS, thereby interrupting the photobleaching cascade and preserving the fluorescent signal for longer imaging sessions and archival storage.[2]

Self-Validation and Troubleshooting:

-

Color Check: A fresh, effective PPD solution should be nearly colorless or have a slight yellow tint. If the solution is dark yellow, orange, or brown, the PPD has oxidized and gone bad. [2][3]Discard it, as it may increase background fluorescence and even stain DNA. [3]* Performance Test: Before use in a critical experiment, test a new batch on a control slide with known staining, such as DAPI-stained mitotic cells. The chromosomes should not be stained by the mounting medium itself. [3]* Dye Compatibility: Be aware that PPD can react with and quench cyanine-based dyes, particularly Cy2. [2]If using these dyes, consider alternative antifade agents like n-propyl gallate.

-

Crystallization: If the medium crystallizes upon storage, it may be due to an incorrect pH or buffer concentration. Gentle warming should redissolve it.

Part 2: PPD in Histological and Electron Microscopy Applications

Beyond its role as an antifade agent, PPD is a valuable stain for specific subcellular structures, particularly lipids and myelin, and as a tool in autoradiography.

Application 1: Staining of Lipids and Phospholipidosis

PPD is an effective stain for lipids, especially when used on tissues that have been post-fixed with osmium tetroxide (osmicated). [4]This makes it a powerful tool for studying drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lamellar bodies within cells. [4]

-

Mechanism: The staining mechanism relies on the osmication of unsaturated lipids. Osmium tetroxide fixes the lipids, and PPD subsequently binds to or reacts with the osmium-lipid complex, producing a dark, granular precipitate that is clearly visible under a light microscope. [4]This allows for rapid screening of tissues, which can then be correlated with the definitive, but more time-consuming, analysis by transmission electron microscopy (TEM). [4]* Advantage: This method provides a simple, sensitive, and reliable way to visualize phospholipid accumulation and can be seamlessly integrated into standard tissue preparation protocols for TEM. [4]

Application 2: Block Staining for Light Microscope Autoradiography

Autoradiography is used to visualize the distribution of radiolabeled substances in tissues. A significant challenge is staining the tissue for morphological context without chemically interacting with the photographic emulsion (a phenomenon called chemography). PPD offers an elegant solution.

-

Protocol Insight: By staining the tissue en bloc with 1% PPD in 70% ethanol after glutaraldehyde fixation and osmium postfixation, but before embedding, clear cellular detail is achieved. [5][6]* Causality: This pre-embedding staining obviates the need for post-development staining, which can cause fogging of the emulsion. [5]Studies have shown that PPD-treated tissues are well-stained, with a pale-staining nuclear region that advantageously highlights the overlying silver grains from the autoradiographic signal. [5][6]Crucially, this method shows no evidence of chemography and does not significantly alter the nuclear labeling intensity compared to unstained controls. [6]

Application 3: Substrate for Peroxidase-Mediated Reactions

Phenylenediamines can serve as electron-donor substrates for peroxidases like Horseradish Peroxidase (HRP). [7][8]In the presence of hydrogen peroxide, HRP catalyzes the oxidation of PPD, leading to the formation of a colored or electron-dense product. [8][9]This principle is fundamental to many enzyme-linked immunosorbent assays (ELISAs) and is adapted for correlative light-electron microscopy (CLEM), where an HRP-tagged protein of interest generates a localized, electron-dense precipitate from a substrate, allowing its visualization in TEM. [10][11]

Mandatory Safety & Handling Precautions

Phenylenediamines, including all isomers and their salts, are hazardous chemicals that require strict safety protocols.

-

Toxicity: They are toxic if swallowed, inhaled, or in contact with skin. [12][13]* Sensitization: They are potent skin sensitizers and may cause a severe allergic skin reaction (contact dermatitis). [12]* Genetic Defects: They are suspected of causing genetic defects. * Organ Damage: May cause damage to organs through prolonged or repeated exposure. * Environmental Hazard: Toxic to aquatic life with long-lasting effects. Personal Protective Equipment (PPE) and Handling:

-

Gloves: Always wear nitrile or other appropriate chemical-resistant gloves. * Eye Protection: Wear safety glasses or goggles. [12]* Lab Coat: A lab coat is mandatory.

-

Ventilation: Handle solid PPD and prepare solutions in a chemical fume hood to avoid inhaling dust or vapors. [13]* Disposal: Dispose of PPD waste as hazardous chemical waste according to your institution's guidelines.

References

- Vertex AI Search. (n.d.). PPD Recipe (Antifade reagent).

- Spector Lab, CSHL. (2016). Fluorescence mounting medium (Antifade).

- Guidechem. (n.d.). 4-Nitro-1,3-phenylenediamine sulfate 200295-57-4 wiki.

- TCI AMERICA. (n.d.). This compound | 541-70-8.

- BIDC UCSF. (n.d.). Mounting Media and Antifade reagents.

- ECHEMI. (2019). 1,3-Benzenediamine, sulfate (1:1) SDS, 541-70-8 Safety Data Sheets.

- Spectrum Laboratory Products Inc. (2006). Material Safety Data Sheet - N,N-Diethyl-p-phenylenediamine Sulfate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - o-phenylenediamine.

- ResearchGate. (2020). Can use p-phenylenediamine as a antifade for live cell immunofluorescence?

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1,4-Benzenediamine, sulfate (1:1).

- Krenik, K. D., et al. (1989). Comparison of antifading agents used in immunofluorescence. Journal of Immunological Methods, 117(1), 91-97.

- Shirai, N., et al. (2016). The Application of Paraphenylenediamine Staining for Assessment of Phospholipidosis. Toxicologic Pathology, 44(8), 1160-1165.

- Dibal, N. I., et al. (2022). Histological stains and their application in teaching and research. Asian Journal of Health Sciences, 8(2), 43.

- Dilley, R., & McGeachie, J. (1983). Block staining with p-phenylenediamine for light microscope autoradiography. ResearchGate.

- Dilley, R., & McGeachie, J. (1983). Block staining with p-phenylenediamine for light microscope autoradiography. Journal of Histochemistry & Cytochemistry, 31(8), 1015-1018.

- Kulys, J., et al. (1998). N-Substituted p-Phenylenediamines as Peroxidase and Laccase Substrates.

- Dibal, N. I., et al. (2022). Histological stains and their application in teaching and research. ResearchGate.

- Grabenbauer, M., et al. (2005). Membrane Targeted Horseradish Peroxidase as a Marker for Correlative Fluorescence and Electron Microscopy Studies. Journal of Neuroscience Methods, 144(1), 45-53.

-

Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

- Martell, J. D., et al. (2012). Engineered ascorbate peroxidase as a genetically-encoded reporter for electron microscopy. Nature Biotechnology, 30(11), 1143-1148.

- Jiao, K., et al. (2005). Application of p-phenylenediamine as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassay. Analytical and Bioanalytical Chemistry, 381(5), 1130-1136.

- Paumann-Page, M., et al. (2014). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Molecules, 19(9), 13629-13645.

- Johnson Jr, W. (2017). m-Phenylenediamine and m-Phenylenediamine Sulfate. International Journal of Toxicology, 36(5_suppl2), 42S-43S.

Sources

- 1. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bidc.ucsf.edu [bidc.ucsf.edu]

- 3. med.upenn.edu [med.upenn.edu]

- 4. The Application of Paraphenylenediamine Staining for Assessment of Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Block staining with p-phenylenediamine for light microscope autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Membrane Targeted Horseradish Peroxidase as a Marker for Correlative Fluorescence and Electron Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineered ascorbate peroxidase as a genetically-encoded reporter for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note & Protocol: The Use of Phenylenediamine Derivatives in Peroxidase-Based Enzyme Assays

Abstract and Introduction

Peroxidase enzymes, particularly Horseradish Peroxidase (HRP), are foundational tools in biochemical and diagnostic assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). Their utility lies in their ability to catalyze the oxidation of a substrate by hydrogen peroxide (H₂O₂), resulting in a detectable signal. Chromogenic substrates, which produce a colored product upon oxidation, are among the most common, reliable, and cost-effective means of signal generation.

Phenylenediamine isomers serve as excellent electron-donating substrates for this purpose. This document provides a detailed guide on the principles and practical application of phenylenediamine derivatives for peroxidase activity measurement. While the query specifically mentions the sulfate salt of 1,3-phenylenediamine (m-phenylenediamine), it is scientifically crucial to note that its isomer, o-phenylenediamine (OPD) , is the most extensively documented and widely utilized derivative for soluble colorimetric assays.[1] Another isomer, p-phenylenediamine (PPD), is also used and generates a distinct chromophore.[2]

This guide will focus on the well-established OPD-based HRP assay as a representative protocol for this class of compounds, while also discussing the roles of other isomers. We will delve into the reaction mechanism, provide a validated, step-by-step protocol, explore critical optimization parameters, and address essential safety considerations.

Principle and Mechanism of Action

The enzymatic reaction is a classic peroxidase cycle. HRP, in its resting ferric (Fe³⁺) state, is first oxidized by hydrogen peroxide into a high-energy intermediate known as Compound I. This intermediate then oxidizes a first molecule of the phenylenediamine substrate (a hydrogen donor, AH₂) via a one-electron transfer, producing a substrate radical (AH•) and reverting to a second intermediate, Compound II. Compound II subsequently oxidizes a second substrate molecule, generating another substrate radical and returning the enzyme to its native state.

The generated substrate radicals then undergo a non-enzymatic reaction to form a stable, colored dimeric product. In the case of o-phenylenediamine, this product is 2,3-diaminophenazine (DAP), which is yellow-orange and can be quantified spectrophotometrically.[3][4]

Figure 1: General mechanism for HRP-catalyzed oxidation of o-phenylenediamine (OPD).

Critical Safety and Handling Precautions

Phenylenediamine and its salts are hazardous materials and must be handled with appropriate care. All users must read the Safety Data Sheet (SDS) before use.

-

Toxicity: Phenylenediamines are toxic if swallowed, inhaled, or in contact with skin.[5][6][7]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Genetic Defects: Suspected of causing genetic defects.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[7]

Detailed Protocol: Spectrophotometric HRP Assay with o-Phenylenediamine (OPD)

This protocol is optimized for a 96-well microplate format but can be adapted for cuvettes.

Materials and Reagents

-

o-Phenylenediamine dihydrochloride (OPD) or 1,3-Phenylenediamine sulfate

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Citrate-Phosphate Buffer (0.1 M, pH 5.0)

-

Sulfuric Acid (H₂SO₄), 2 M

-

Horseradish Peroxidase (HRP) standard or HRP-conjugated sample

-

Purified water

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Reagent Preparation

-

Citrate-Phosphate Buffer (0.1 M, pH 5.0):

-

Prepare Solution A: 0.1 M Citric Acid (21.01 g/L).

-

Prepare Solution B: 0.2 M Dibasic Sodium Phosphate (28.4 g/L anhydrous).

-

To prepare 100 mL of buffer, mix approximately 48.5 mL of Solution A with 51.5 mL of Solution B.

-

Adjust the pH to 5.0 using a pH meter. Store at 4°C. Causality Note: A citrate-based buffer is recommended over phosphate, as high concentrations of phosphate have been shown to irreversibly inactivate HRP at acidic pH.[9][10]

-

-

Substrate Stock Solution (10 mg/mL OPD):

-

Dissolve 100 mg of OPD in 10 mL of purified water.

-

This solution is light-sensitive. Prepare fresh and protect from light by wrapping the container in aluminum foil. Store at 4°C for short-term use.

-

-

Substrate Working Solution (Prepare immediately before use):

-

Add 10 mL of Citrate-Phosphate Buffer (pH 5.0) to a 15 mL conical tube.

-

Add 500 µL of Substrate Stock Solution (10 mg/mL OPD) to the buffer.

-

Add 4 µL of 30% H₂O₂. This results in a final concentration of approximately 0.5 mg/mL OPD and 0.012% H₂O₂.

-

Mix gently by inversion. Protect from light.

-

-

Stopping Solution (2 M H₂SO₄):

-

Slowly and carefully add 11.1 mL of concentrated H₂SO₄ (98%) to ~80 mL of purified water in a beaker placed in an ice bath.

-

Once cool, adjust the final volume to 100 mL with purified water. Safety Note: Always add acid to water, never the other way around. The reaction is highly exothermic.

-

Experimental Workflow

Figure 2: Step-by-step workflow for the HRP enzyme assay using OPD substrate.

Step-by-Step Assay Procedure

-

Prepare HRP Standards and Samples: Prepare a serial dilution of your HRP standard (e.g., from 100 ng/mL down to 0 ng/mL) and your unknown samples in the Citrate-Phosphate Buffer.

-

Add to Plate: Pipette 50 µL of each standard and sample into the appropriate wells of the 96-well plate. Include a blank well containing only buffer.

-

Initiate Reaction: Add 100 µL of the freshly prepared Substrate Working Solution to all wells. Mix gently by tapping the plate.

-

Incubate: Incubate the plate at room temperature for 15-30 minutes. The incubation time is a critical parameter and may require optimization. Protect the plate from direct light. A yellow-orange color will develop in wells with HRP activity.

-

Stop Reaction: Stop the enzymatic reaction by adding 50 µL of 2 M H₂SO₄ to all wells. The color will change to a more intense and stable yellow-orange.

-

Measure Absorbance: Read the optical density (OD) of each well at 490 nm using a microplate reader. The wavelength of maximum absorbance shifts from ~450 nm to ~490 nm upon acidification.[11]

-

Data Analysis: a. Subtract the average OD of the blank from all standard and sample ODs. b. Plot the blank-corrected OD values for the HRP standards against their concentrations. c. Use the resulting standard curve (typically a linear or 4-parameter logistic fit) to determine the HRP concentration in the unknown samples.

Assay Optimization and Critical Parameters

Achieving optimal assay performance requires careful consideration of several factors. The process can be expedited using Design of Experiments (DoE) approaches.[12]

| Parameter | Recommended Range | Rationale & Causality |

| pH | 4.5 - 5.5 | HRP activity is optimal at a slightly acidic pH. The exact optimum can vary.[4] |

| Buffer Type | Citrate, Acetate | Phosphate buffers can irreversibly inactivate HRP at pH 5.0, making citrate a superior choice for this assay.[9][11] |

| OPD Concentration | 0.4 - 1.0 mg/mL | Substrate concentration must be sufficient to ensure it is not rate-limiting. However, very high concentrations can lead to substrate inhibition.[13][14] |

| H₂O₂ Concentration | 0.01% - 0.04% (v/v) | Must be in excess but can inactivate the enzyme at very high concentrations. The optimal ratio to the chromogenic substrate is key.[3] |

| HRP Concentration | 0.4 - 5.0 pmol/L | The assay should be linear within the working range of the enzyme. High concentrations can lead to rapid substrate depletion and non-linear kinetics.[10] |

| Incubation Time | 10 - 30 minutes | The reaction should proceed long enough to generate a robust signal but be stopped while the reaction rate is still linear. |

| Temperature | 20 - 25°C (Room Temp) | Higher temperatures increase the reaction rate but can also lead to faster enzyme denaturation. Room temperature provides a stable and reproducible condition.[15] |

Discussion on Phenylenediamine Isomers

While this protocol details the use of OPD, it is valuable to understand the characteristics of other isomers.

-

o-Phenylenediamine (OPD): The most common isomer for ELISA. Its oxidation product, 2,3-diaminophenazine, has a high molar extinction coefficient, providing excellent sensitivity.[3] It can also be used in fluorogenic assays.[16]

-

p-Phenylenediamine (PPD): A viable alternative that produces a different chromophore, known as Bandrowski's base. This product has a different absorption maximum, typically measured around 500 nm.[2] PPD has also been explored as a substrate for electrochemical assays.[17]

-

m-Phenylenediamine (1,3-Phenylenediamine): There is a notable lack of literature describing the use of m-phenylenediamine as a soluble chromogenic substrate for standard peroxidase assays like ELISA. Its primary documented application in enzymology is in the chemical polymerization, in the presence of an enzyme like glucose oxidase, to create an enzyme-retaining polymer matrix for biosensor construction.[18] This suggests that its oxidation products may not be ideal soluble chromophores for spectrophotometric analysis.

Conclusion

Phenylenediamine derivatives are powerful tools for quantifying peroxidase activity in a multitude of research and diagnostic applications. By understanding the underlying enzymatic mechanism and carefully controlling critical assay parameters such as pH, buffer composition, and substrate concentration, researchers can develop highly sensitive and reproducible assays. While o-phenylenediamine remains the industry standard for colorimetric detection, the principles outlined in this guide are broadly applicable to the optimization of peroxidase assays. It is imperative that all work with these compounds is performed with strict adherence to safety protocols due to their inherent hazardous nature.

References

-

Bovaird, J. H., Ngo, T. T., & Lenhoff, H. M. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Clinical Chemistry, 28(12), 2423–2426. ([Link])

-

Fornera, S., & Walde, P. (2010). Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. Analytical Biochemistry, 407(2), 293-5. ([Link])

-

Liau, M., & Walde, P. (2019). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. ACS Omega, 4(1), 2157–2165. ([Link])

-

Bovaird, J. H., Ngo, T. T., & Lenhoff, H. M. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. PubMed. ([Link])

-

Horseradish Peroxidase--HRP. Elabscience. (2021). ([Link])

-

Bovaird, J. H., Ngo, T. T., & Lenhoff, H. M. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. ResearchGate. ([Link])

-

Gholivand, M. B., et al. (2012). Rapid and direct spectrophotometric method for kinetics studies and routine assay of peroxidase based on aniline diazo substrates. Analytical Sciences, 28(11), 1085-1090. ([Link])

-

Protocol for enzyme assays. The Royal Society of Chemistry. (2014). ([Link])

-

Protocol o. Scribd. ([Link])

-

Goral, V. N., et al. (2018). Application of o-phenylenediamine as a fluorogenic substrate in peroxidase-mediated enzyme-linked immunosorbent assay. ResearchGate. ([Link])

-

Jiao, K., et al. (2002). Application of p-phenylenediamine as an electrochemical substrate in peroxidase-mediated voltammetric enzyme immunoassay. ResearchGate. ([Link])

-

Sieber, V., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI. ([Link])

-

Kalesh, K. A., et al. (2013). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. ([Link])

-

SOP: Enzyme assays (pNP). UIUC Soils Lab. (2021). ([Link])

-

1,3 Phenylenediamine Testing as Per IS 17450 : 2020. Fyndlab. ([Link])

-

An, L. J., et al. (2004). [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2]. PubMed. ([Link])

-

Osborne, P. G., & Hashimoto, M. (2004). Chemical polymerization of m-phenylenediamine, in the presence of glucose oxidase, produces an enzyme-retaining electrooxidisable polymer used to produce a biosensor for amperometric detection of glucose from brain dialysate. PubMed. ([Link])

-

Prokop, Z., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PMC. ([Link])

-

Rodríguez, E., et al. (1997). The o-Phenylenediamine-Horseradish Peroxidase System: Enzyme Kinetics in the General Chemistry Laboratory. Journal of Chemical Education. ([Link])

Sources

- 1. Horseradish Peroxidase--HRP [elabscience.com]

- 2. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 541-70-8 | TCI AMERICA [tcichemicals.com]

- 6. echemi.com [echemi.com]